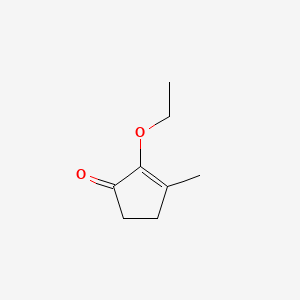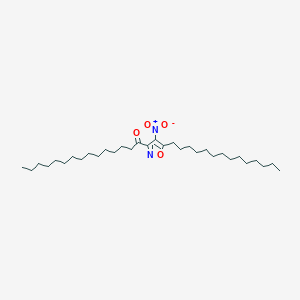
1-(4-Nitro-5-tetradecyl-1,2-oxazol-3-YL)pentadecan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Nitro-5-tetradecyl-1,2-oxazol-3-YL)pentadecan-1-one is a complex organic compound featuring a nitro group, a long alkyl chain, and an oxazole ring
Métodos De Preparación
The synthesis of 1-(4-Nitro-5-tetradecyl-1,2-oxazol-3-YL)pentadecan-1-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the oxazole ring, followed by the introduction of the nitro group and the long alkyl chains. Common reagents used in these reactions include nitrating agents, alkyl halides, and base catalysts. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings.
Análisis De Reacciones Químicas
1-(4-Nitro-5-tetradecyl-1,2-oxazol-3-YL)pentadecan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The long alkyl chains can undergo substitution reactions with halogens or other functional groups.
Addition: The oxazole ring can participate in addition reactions with electrophiles or nucleophiles. Common reagents and conditions for these reactions include hydrogen gas, halogens, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-Nitro-5-tetradecyl-1,2-oxazol-3-YL)pentadecan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the development of new materials with specific properties, such as surfactants or lubricants.
Mecanismo De Acción
The mechanism by which 1-(4-Nitro-5-tetradecyl-1,2-oxazol-3-YL)pentadecan-1-one exerts its effects involves its interaction with molecular targets. The nitro group and oxazole ring can form hydrogen bonds and other interactions with enzymes or receptors, affecting their activity. The long alkyl chains can also influence the compound’s solubility and membrane permeability, impacting its overall bioavailability and efficacy.
Comparación Con Compuestos Similares
1-(4-Nitro-5-tetradecyl-1,2-oxazol-3-YL)pentadecan-1-one can be compared with other similar compounds, such as:
Oxazole derivatives: These compounds share the oxazole ring but may have different substituents, affecting their chemical and biological properties.
Nitroalkanes: Compounds with nitro groups and alkyl chains, but lacking the oxazole ring, which influences their reactivity and applications.
Long-chain ketones: Compounds with long alkyl chains and a ketone group, but without the nitro or oxazole functionalities.
The uniqueness of this compound lies in its combination of a nitro group, oxazole ring, and long alkyl chains, which confer specific chemical and biological properties not found in simpler compounds.
Propiedades
Número CAS |
65474-86-4 |
|---|---|
Fórmula molecular |
C32H58N2O4 |
Peso molecular |
534.8 g/mol |
Nombre IUPAC |
1-(4-nitro-5-tetradecyl-1,2-oxazol-3-yl)pentadecan-1-one |
InChI |
InChI=1S/C32H58N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29(35)31-32(34(36)37)30(38-33-31)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 |
Clave InChI |
LURKJYVCHHWCGO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC1=C(C(=NO1)C(=O)CCCCCCCCCCCCCC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



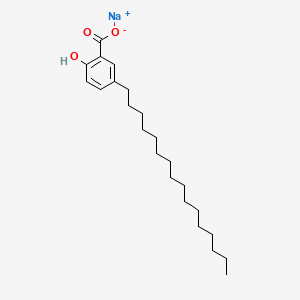
![{1-[(4-Chlorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B14477562.png)
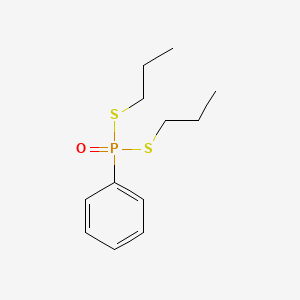
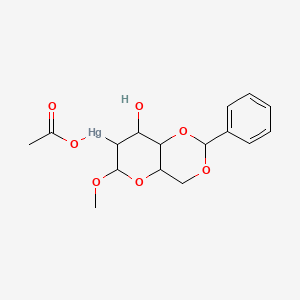
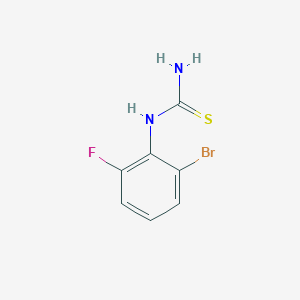
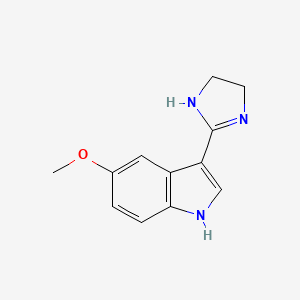
![Benzo[h]quinolin-4-ol, 1,2,3,4-tetrahydro-6-methyl-](/img/structure/B14477575.png)

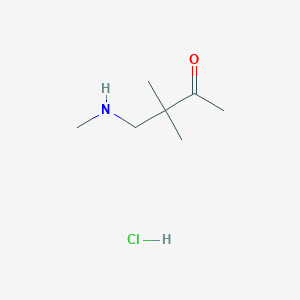

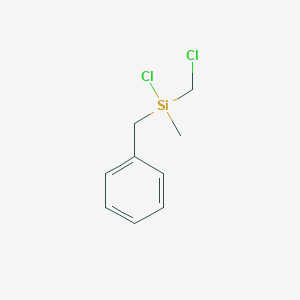
![Benzo[f]quinoline-5,6-dione](/img/structure/B14477615.png)
